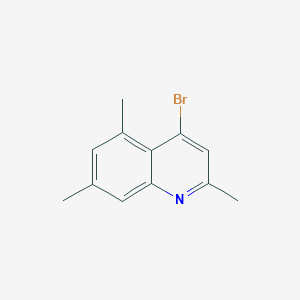

4-Bromo-2,5,7-trimethylquinoline

Description

Properties

CAS No. |

1070879-59-2 |

|---|---|

Molecular Formula |

C12H12BrN |

Molecular Weight |

250.13 g/mol |

IUPAC Name |

4-bromo-2,5,7-trimethylquinoline |

InChI |

InChI=1S/C12H12BrN/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3 |

InChI Key |

CPEXXDIUHQMTLZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)N=C(C=C2Br)C)C |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(C=C2Br)C)C |

Origin of Product |

United States |

Scientific Research Applications

Biological Research Applications

1. Proteasome Inhibition

One of the most significant applications of 4-Bromo-2,5,7-trimethylquinoline is its role as a noncovalent proteasome inhibitor. Proteasomes are vital for degrading ubiquitinated proteins, and their inhibition is a promising strategy for cancer therapy.

- Mechanism of Action : Research indicates that quinoline derivatives can selectively inhibit specific proteasome subunits, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, a study demonstrated that certain quinolines exhibited low micromolar efficacy in inhibiting the 20S proteasome, with IC50 values indicating their potency against chymotryptic activity .

- Case Study : In vitro studies using HeLa cells showed that this compound effectively inhibited NF-κB mediated gene transcription following TNF-α stimulation, demonstrating its potential as an anticancer agent .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 12.1 | NF-κB Inhibition |

| Quinoline 7 | 14.4 | Proteasome Inhibition |

2. Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. The presence of bromine in this compound enhances its interaction with microbial cell membranes, potentially leading to increased antimicrobial efficacy.

Chemical Synthesis Applications

1. Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various functional group modifications.

- Synthesis Methodology : The compound can be synthesized through several methods including cyclization reactions involving substituted anilines and α-bromoketones. These reactions are crucial for developing new materials with tailored properties.

2. Development of New Materials

The compound's chemical stability and reactivity make it suitable for creating novel materials in polymer science and nanotechnology.

Material Science Applications

1. Photovoltaic Materials

Recent studies suggest that quinoline derivatives can be incorporated into photovoltaic devices due to their electronic properties. The ability to tune the electronic bandgap through structural modifications allows for the development of more efficient solar cells.

| Application Area | Potential Benefits |

|---|---|

| Photovoltaics | Enhanced efficiency through optimized electronic properties |

| Polymer Science | Development of new polymers with improved thermal and mechanical properties |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The substituent positions and functional groups significantly influence molecular weight, density, boiling point, and reactivity. Key comparisons are summarized below:

*Predicted based on analogous structures.

†Estimated using computational models (e.g., ACD/Labs).

Key Observations:

- Electronic Effects: Methyl groups are electron-donating, activating the quinoline ring toward electrophilic substitution. Bromine at the 4-position directs incoming electrophiles to the 6- or 8-positions .

- Boiling Point: Increased molecular weight and halogen presence correlate with higher boiling points. For example, 3-bromo-4-chloro-2,5,7-trimethylquinoline has a boiling point of 344.1°C .

Crystallographic and Intermolecular Interactions

- Crystal Packing: Methyl groups influence packing efficiency. For instance, 2-bromo-5,7-dimethoxy-4-phenylquinoline forms centrosymmetric tetramers via C–H⋯N and C–H⋯O hydrogen bonds . In contrast, methyl-substituted quinolines like the target compound may exhibit weaker π-π stacking due to steric bulk.

- Halogen Bonding: Bromine participates in C–Br⋯π interactions (e.g., Br⋯centroid distances of 3.43–3.60 Å in 2-bromo-5,7-dimethoxy-4-phenylquinoline) , which could stabilize the crystal lattice of this compound.

Q & A

Basic: What synthetic methodologies are commonly employed for introducing bromine at the 4-position of trimethylquinoline derivatives?

Answer: Bromination of quinoline derivatives typically involves electrophilic aromatic substitution. For regioselective bromination at the 4-position, directing groups (e.g., methyl substituents) influence the reactivity. A common method uses bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or CCl₄) under controlled temperature (0–50°C) . For example, in structurally similar compounds like 4,6-dibromo-2-(trifluoromethyl)quinoline, bromination proceeds via radical intermediates when NBS is activated by light or initiators . Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Advanced: How can conflicting regioselectivity in bromination be resolved for 4-bromo-2,5,7-trimethylquinoline derivatives?

Answer: Regioselectivity conflicts arise due to competing electronic effects of substituents. For instance, methyl groups at the 2-, 5-, and 7-positions create steric and electronic environments that may favor bromination at alternate positions. Computational tools (e.g., DFT calculations) predict electron density distribution to identify reactive sites . Experimentally, adjusting solvent polarity (e.g., switching from DMF to acetic acid) or using catalytic Lewis acids (e.g., FeCl₃) can redirect bromine to the 4-position . Validation via single-crystal X-ray diffraction or 2D NMR (e.g., NOESY) resolves structural ambiguities .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Methyl groups (δ ~2.3–2.8 ppm) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns. Coupling constants (e.g., J = 8–10 Hz for adjacent protons) distinguish quinoline isomers .

- HRMS : Exact mass analysis (e.g., ESI-MS) confirms molecular formula (C₁₂H₁₂BrN⁺ requires m/z 250.0084) .

- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C=N (~1600 cm⁻¹) validate functional groups .

Advanced: How do steric effects from methyl groups influence the reactivity of this compound in cross-coupling reactions?

Answer: Methyl groups at the 2-, 5-, and 7-positions hinder access to the 4-bromo site, reducing efficiency in Suzuki-Miyaura or Buchwald-Hartwig couplings. To mitigate steric hindrance:

- Use bulky ligands (e.g., XPhos) to stabilize Pd catalysts .

- Increase reaction temperatures (80–120°C) and extend reaction times (24–48 hours) .

- Replace bromine with more reactive leaving groups (e.g., triflate) if coupling fails .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light sensitivity : Brominated quinolines degrade under UV light; store in amber vials at –20°C .

- Moisture : Hygroscopicity is low, but desiccants (silica gel) are recommended for long-term storage .

- Air sensitivity : No oxidation reported for bromoquinolines, but inert atmosphere (N₂/Ar) is advised for >1-year storage .

Advanced: How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Answer: Compare with derivatives like 4-chloro-2,5,7-trimethylquinoline (CID 12326337) and 6-bromo-4-chloroquinoline (CAS 65340-70-7) :

- Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, enhancing binding to biological targets (e.g., enzymes).

- Methyl groups improve lipophilicity, affecting membrane permeability in cellular assays .

- Quantitative SAR (QSAR) models use Hammett constants (σ) and logP values to predict bioactivity trends .

Basic: What chromatographic methods optimize purity assessment of this compound?

Answer:

- HPLC : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm .

- TLC : Silica gel 60 F₂₅₄ plates; hexane/ethyl acetate (3:1) eluent (Rf ~0.5) .

- Purity >98% is achievable via recrystallization from ethanol/water mixtures .

Advanced: How to address discrepancies in reported biological activity data for brominated quinolines?

Answer: Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.